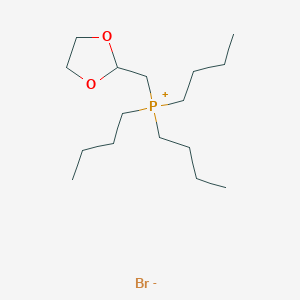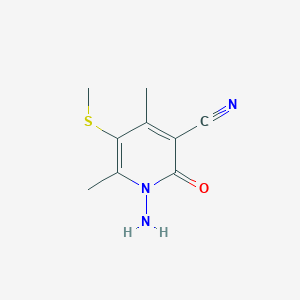
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related phosphonium compounds involves reactions that lead to the formation of stable phosphonium salts. For example, tributyl(carboxymethyl)phosphonium bromotrichloroferrate, a related compound, was synthesized and characterized by various methods such as FT-IR, EDX, and TGA, showing its potential as a magnetic ionic liquid with high catalytic performance (Anizadeh et al., 2020).
Molecular Structure Analysis
The molecular structure of phosphonium salts, including those similar to Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide, often exhibits a tetrahedral arrangement around the phosphorus atom. For instance, the structural analysis of quasiphosphonium intermediates reveals distorted tetrahedral arrangements, providing insights into the molecular geometry of such compounds (Hudson et al., 1993).
Chemical Reactions and Properties
Phosphonium compounds participate in various chemical reactions, forming stable intermediates in processes like the Arbuzov and Perkow reactions. These reactions are essential for understanding the chemical behavior and reactivity of such compounds (Hudson et al., 1993).
Physical Properties Analysis
The physical properties of phosphonium salts are influenced by their molecular structure. For instance, the synthesis and characterization of related phosphonates indicate that these compounds can have significant thermal stability and solvating capacity, which are critical physical properties (Sahni & Cabasso, 1988).
Chemical Properties Analysis
The chemical properties of Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide, like other phosphonium salts, include its reactivity in various chemical environments. The compound's behavior in reactions, such as its involvement in catalysis and synthesis of organic compounds, is of particular interest. For example, tributyl(3-sulfopropyl)phosphonium hydrogen sulfate, a similar compound, showed superior catalytic activity in the synthesis of organic derivatives (Yarie et al., 2018).
Safety And Hazards
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
Propiedades
IUPAC Name |
tributyl(1,3-dioxolan-2-ylmethyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O2P.BrH/c1-4-7-12-19(13-8-5-2,14-9-6-3)15-16-17-10-11-18-16;/h16H,4-15H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABIECHYMHKXJI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1OCCO1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624468 | |
| Record name | Tributyl[(1,3-dioxolan-2-yl)methyl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide | |
CAS RN |
115754-62-6 | |
| Record name | Tributyl[(1,3-dioxolan-2-yl)methyl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Isopropyl-5H-thieno[2,3-c]pyrrole](/img/structure/B38119.png)








![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)
